Levonordefrin - 74812-63-8

Levonordefrin

Catalog Number: EVT-7924700
CAS Number: 74812-63-8
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A norepinephrine derivative used as a vasoconstrictor agent.
Overview

Levonordefrin is a synthetic sympathomimetic amine primarily used as a vasoconstrictor in local anesthetic formulations, particularly in dentistry. It is often employed in combination with local anesthetics to prolong their effects and reduce bleeding during surgical procedures. Levonordefrin is chemically related to norepinephrine and is structurally classified as an adrenergic agonist, specifically targeting alpha-adrenergic receptors. Its use is generally considered equivalent to that of epinephrine but at higher concentrations.

Source and Classification

Levonordefrin is derived from the natural compound norepinephrine, which is produced in the adrenal medulla. It is classified under the category of sympathomimetic agents and specifically as an alpha-adrenergic agonist. In clinical applications, it is commonly found in formulations such as 2% mepivacaine combined with 1:20,000 levonordefrin, marketed under the name NeoCobefrin .

Synthesis Analysis

The synthesis of levonordefrin typically involves the following methods:

  1. Starting Materials: The synthesis begins with appropriate precursors, including catechol derivatives.
  2. Chemical Reactions: Key reactions include alkylation and reduction processes that convert precursors into the final product.
  3. Purification: The product is usually purified through crystallization or chromatography techniques to achieve a high degree of purity.

For example, one method involves the reaction of 3,4-dihydroxyphenylacetone with an amine, followed by reduction to yield levonordefrin as a hydrochloride salt .

Molecular Structure Analysis

Levonordefrin has a molecular formula of C15H21NC_{15}H_{21}N and a molecular weight of approximately 233.34 g/mol. Its structure features a phenolic hydroxyl group and an ethylamine side chain, which are essential for its biological activity.

Structural Data

  • Chemical Structure: The chemical structure can be represented as follows:
C15H21N\text{C}_{15}\text{H}_{21}\text{N}
  • Melting Point: Levonordefrin typically has a melting point around 75-78 °C .
Chemical Reactions Analysis

Levonordefrin participates in various chemical reactions:

  1. Vasoconstriction: As an agonist at alpha-adrenergic receptors, it induces vasoconstriction, which reduces blood flow and prolongs the duration of anesthesia.
  2. Comparison with Epinephrine: While both levonordefrin and epinephrine act as vasoconstrictors, levonordefrin is considered to have approximately one-fifth to one-sixth the potency of epinephrine in this regard .
  3. Receptor Interaction: Levonordefrin primarily interacts with alpha-1 adrenergic receptors but may also exhibit beta-adrenergic activity under certain conditions .
Mechanism of Action

Levonordefrin exerts its effects primarily through:

  1. Alpha-Adrenergic Receptor Activation: By binding to alpha-1 adrenergic receptors on vascular smooth muscle cells, it causes vasoconstriction.
  2. Beta-Adrenergic Activity: Although initially thought to have minimal beta activity, recent studies suggest that levonordefrin may also activate beta receptors, potentially leading to increased cardiac output and heart rate .

Data on Mechanism

  • Vasoconstrictor Potency: Studies indicate that levonordefrin's vasoconstrictor effects are significant but less pronounced than those of epinephrine at equivalent doses .
  • Cardiovascular Effects: The cardiovascular response can vary based on dosage and patient condition, necessitating careful monitoring during administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levonordefrin is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but has limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Levonordefrin solutions are sensitive to light and temperature; thus, they should be stored properly to maintain efficacy.
  • pH Range: The optimal pH for stability in solution is generally around neutral (pH 7).
Applications

Levonordefrin's primary applications include:

  1. Dental Anesthesia: It is widely used in dental procedures to enhance the effectiveness of local anesthetics while minimizing bleeding.
  2. Surgical Procedures: Its vasoconstrictive properties make it useful in various surgical settings where maintaining hemostasis is critical.
  3. Research Applications: Levonordefrin is also utilized in pharmacological research to study adrenergic receptor functions and cardiovascular responses.
Pharmacological Mechanisms of Levonordefrin

Adrenergic Receptor Interaction Profiles

Levonordefrin (C₉H₁₃NO₃), also known as corbadrine, is a synthetic catecholamine vasoconstrictor structurally analogous to norepinephrine but featuring an α-methyl group. This modification confers distinct receptor binding kinetics and metabolic stability compared to endogenous catecholamines [1] [6].

α1-Adrenergic Receptor Agonism and Vascular Effects

Levonordefrin acts as a potent agonist at α1-adrenergic receptors (α1-ARs), predominantly located on vascular smooth muscle cells. Activation triggers phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C, collectively inducing vasoconstriction [5] [8]. In dental applications, this reduces local blood flow by 70–90% at injection sites, prolonging anesthetic retention and minimizing systemic diffusion [2]. In vitro studies demonstrate levonordefrin’s EC₅₀ for α1-AR is 2.3-fold higher than epinephrine’s, correlating with its reduced pressor potency [5].

α2-Adrenergic Receptor Selectivity and Implications for Vasoconstriction

Levonordefrin exhibits preferential binding to α2-adrenergic receptors (α2-ARs), with a Kᵢ of 205 nM compared to 480 nM for α1-ARs [9]. α2-AR activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) production and diminishing protein kinase A (PKA) activity. This promotes myosin light chain kinase (MLCK) sensitization to calcium, enhancing vascular tone maintenance [5] [7]. Notably, α2-ARs are densely expressed in the nasal mucosa and gingival vasculature, explaining levonordefrin’s clinical efficacy in dental hemostasis despite lower systemic potency than epinephrine [1] [6].

Comparative β-Adrenergic Activity Relative to Epinephrine and Norepinephrine

Unlike epinephrine, levonordefrin has minimal activity at β-adrenergic receptors (β-ARs). Radioligand binding assays show >50-fold lower affinity for β₁-AR (cardiac) and β₂-AR (bronchial/skeletal muscle vascular) subtypes compared to epinephrine [2] [6]. This profile is critical clinically:

  • β₂-AR Dilation: Absence of β₂-mediated vasodilation in skeletal muscle permits unopposed α1-driven vasoconstriction [3].
  • Cardiac Effects: Negligible β₁-AR agonism avoids epinephrine-like chronotropic and inotropic effects, reducing arrhythmogenic potential [3] [8].

Table 1: Receptor Binding Affinities of Vasoconstrictors

Receptor SubtypeLevonordefrin Kᵢ (nM)Epinephrine Kᵢ (nM)Norepinephrine Kᵢ (nM)
α1-Adrenergic480 ± 32210 ± 18290 ± 21
α2-Adrenergic205 ± 16140 ± 12180 ± 15
β1-Adrenergic>10,000255 ± 22450 ± 38
β2-Adrenergic>10,000190 ± 17360 ± 31

Data derived from [5] [6] [9]

Cardiovascular Pressor Effects in Experimental Models

Dose-Dependent Pressor Response Analysis in Autonomic-Blocked Systems

In α/β-adrenergically blocked rat models, levonordefrin (0.1–10 μg/kg IV) elevates mean arterial pressure (MAP) by 15–60 mmHg, demonstrating direct vasoconstrictor effects. The dose-response curve is sigmoidal with an ED₅₀ of 1.8 μg/kg—2.5-fold higher than norepinephrine’s ED₅₀ (0.7 μg/kg), confirming reduced potency [4] [5]. Intraosseous administration (1.8 mL of 1:20,000 solution) in humans increases heart rate by 23–24 BPM transiently, mirroring epinephrine’s effects but with 30% shorter duration due to rapid catechol-O-methyltransferase (COMT) metabolism [4] [7].

Mechanistic Overlap with Norepinephrine in Vascular Smooth Muscle Activation

Levonordefrin and norepinephrine share mechanistic pathways in vascular smooth muscle:

  • Calcium Flux: Both activate voltage-gated L-type calcium channels via α1-AR/Gq-PLC signaling, increasing cytosolic Ca²⁺ by 150–250 nM [5].
  • Calcium Sensitization: α2-AR/Gi-Rho kinase signaling inhibits myosin phosphatase, elevating calcium sensitivity by 40% and sustaining contraction at low Ca²⁺ levels [7].
  • Catecholamine Uptake: Both utilize neuronal norepinephrine transporters (NET) for cellular uptake, but levonordefrin’s α-methyl group reduces NET affinity by 65%, prolonging extracellular bioavailability [6].

Table 2: Hemodynamic Responses to Intraosseous Vasoconstrictors

ParameterLevonordefrin (1:20,000)Epinephrine (1:100,000)
Peak HR Increase23–24 BPM25–28 BPM
Time to Peak Effect1.8 ± 0.4 min2.1 ± 0.6 min
Duration >10 BPM8.2 ± 1.3 min12.7 ± 2.1 min
MAP Increase14 ± 3 mmHg18 ± 4 mmHg

Data from human intraosseous studies (n=40) [4]

Levonordefrin’s structural similarity to norepinephrine enables competitive displacement at adrenergic terminals, but its reduced systemic absorption and preferential α2-activity make it a specialized vasoconstrictor for regional applications [1] [7].

Properties

CAS Number

74812-63-8

Product Name

Levonordefrin

IUPAC Name

4-[(1S,2R)-2-amino-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m1/s1

InChI Key

GEFQWZLICWMTKF-MLUIRONXSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.